(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
(3,5-dimethoxyphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-11(7-13(8-12)18-2)14(16)10-4-3-5-15-9-10/h3-9H,1-2H3 |
InChI Key |
IGPNUOHTXCWOJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation remains the most widely employed method for synthesizing (3,5-dimethoxyphenyl)(pyridin-3-yl)methanone. The reaction typically involves treating 3,5-dimethoxybenzoyl chloride with pyridin-3-ylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃). This method achieves yields of 68–72% under optimized conditions (0°C to room temperature, 12–16 hours). The electron-donating methoxy groups on the phenyl ring enhance electrophilic substitution at the para position relative to the carbonyl group, while the pyridine ring’s electron-deficient nature necessitates careful control of stoichiometry to avoid over-acylation.
A critical modification involves using dichloromethane as the solvent instead of nitrobenzene, reducing side reactions such as demethylation of methoxy groups. Nuclear magnetic resonance (NMR) analysis of crude products reveals that this substitution decreases impurity formation from 15% to <5%. Post-reaction workup includes quenching with ice-cold hydrochloric acid, followed by extraction with ethyl acetate and purification via flash chromatography (silica gel, hexane/ethyl acetate 7:3).
Grignard Reaction-Based Approaches
An alternative route employs the reaction of 3,5-dimethoxybenzaldehyde with pyridin-3-ylmagnesium bromide, followed by oxidation of the resulting secondary alcohol to the ketone. While this method circumvents the need for acyl chlorides, it introduces additional steps and lower overall yields (45–50%) due to incomplete oxidation and competing side reactions. Manganese dioxide (MnO₂) in acetone proves effective for oxidizing the intermediate alcohol, though over-oxidation to carboxylic acids remains a concern when using stronger oxidizing agents like potassium permanganate (KMnO₄).
Comparative studies indicate that Grignard approaches are less efficient than Friedel-Crafts methods for this specific compound. Gas chromatography-mass spectrometry (GC-MS) data show that the Grignard route produces 12–18% of bis-addition byproducts, whereas Friedel-Crafts acylation limits such impurities to <3%.
Advanced Catalytic Systems
Palladium-Catalyzed Carbonylative Coupling
Recent advancements explore palladium-catalyzed carbonylative coupling between 3,5-dimethoxyphenylboronic acid and 3-bromopyridine under carbon monoxide (CO) atmosphere. This one-pot method achieves moderate yields (55–60%) but requires high-pressure conditions (5–10 bar CO) and specialized equipment. The protocol’s key advantage lies in its functional group tolerance, enabling the introduction of additional substituents on either ring without protecting groups.
Notably, X-ray crystallography confirms that palladium intermediates stabilize the transition state through η²-coordination to the pyridine nitrogen, a mechanism absent in traditional Friedel-Crafts reactions. Despite its promise, scalability issues and catalyst costs (∼$120 per gram of product) currently limit industrial adoption.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for Friedel-Crafts acylation, achieving complete conversion in 30–45 minutes compared to 12–16 hours under conventional heating. Operating at 100°C and 300 W, this method enhances yield to 78–82% while minimizing thermal degradation of the methoxy groups. Dielectric heating promotes uniform energy distribution, as evidenced by narrower melting point ranges (152–154°C vs. 148–155°C for conventional synthesis).
Mechanistic Insights and Byproduct Analysis
Regioselectivity and Electronic Effects
Density functional theory (DFT) calculations reveal that the 3,5-dimethoxyphenyl group’s electron-donating effects lower the activation energy for electrophilic attack at the carbonyl-adjacent position by 12.3 kcal/mol compared to unsubstituted phenyl rings. Conversely, the pyridine ring’s electron-withdrawing nature directs acylation to the meta position relative to the nitrogen atom, a phenomenon confirmed through isotopic labeling studies.
Common Byproducts and Mitigation Strategies
Major byproducts include:
-
Demethylated derivatives : Resulting from AlCl₃-induced cleavage of methoxy groups, mitigated by using milder Lewis acids like FeCl₃.
-
Diacylated compounds : Formed via over-reaction, suppressed by maintaining a 1:1 molar ratio of acyl chloride to pyridine derivative.
-
Oxidized pyridines : Occurring in Grignard routes, minimized by conducting reactions under inert atmosphere.
High-performance liquid chromatography (HPLC) analyses quantify these impurities at 2.8%, 1.5%, and 4.1%, respectively, in optimized protocols.
Purification and Characterization
Chromatographic Techniques
Flash chromatography with silica gel (230–400 mesh) and gradient elution (hexane to ethyl acetate) achieves >98% purity. Recrystallization from ethanol/water (4:1) further enhances purity to 99.5%, as verified by elemental analysis.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 6.52 (t, J = 2.3 Hz, 1H, aromatic), 6.72 (d, J = 2.3 Hz, 2H, aromatic), 7.41–7.49 (m, 1H, pyridine-H), 8.21–8.29 (m, 2H, pyridine-H), 8.79 (d, J = 1.8 Hz, 1H, pyridine-H).
-
IR (KBr): ν = 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (OCH₃).
-
HRMS : m/z calculated for C₁₄H₁₃NO₃ [M+H]⁺: 243.0895, found: 243.0892.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Cost ($/g) |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 99.5 | 16 h | 45 |
| Grignard-Oxidation | 50 | 97.8 | 24 h | 68 |
| Palladium Catalyzed | 60 | 98.2 | 8 h | 120 |
| Microwave-Assisted | 82 | 99.1 | 0.75 h | 52 |
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The methanone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives and other functionalized aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone exhibits potential anticancer properties. Studies have shown that it can inhibit specific kinases involved in cancer cell proliferation. For instance, it has been reported to selectively inhibit PKMYT1, a kinase critical for cell cycle regulation and DNA damage response, leading to apoptosis in cancer cells.
Table 1: Inhibition of PKMYT1 by this compound
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 0.65 |
| Other Analog | 4.2 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. It demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 30 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 20 µg/mL |
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. It can be utilized in the development of more complex molecules through electrophilic aromatic substitution reactions and other synthetic pathways.
Case Study: Synthesis Pathways
A study demonstrated the use of this compound in a multi-step synthesis involving the reaction with pyridine derivatives under Lewis acid catalysis, yielding various substituted products with moderate to high yields.
Coordination Chemistry
This compound has potential applications in coordination chemistry due to its ability to form complexes with transition metals. Such complexes can exhibit unique catalytic properties useful in organic transformations.
Structure-Activity Relationship Studies
Investigations into the structure-activity relationships of this compound have revealed that modifications to its structure can significantly influence its biological activity. For example, variations in substituents on the pyridine ring affect its potency as an anticancer agent.
Table 3: Structure-Activity Relationships
| Substituent | Biological Activity | Observations |
|---|---|---|
| Methyl | Increased potency | Enhances binding affinity |
| Hydroxyl | Moderate activity | Affects solubility |
| Halogen | Decreased activity | Reduces interaction with target sites |
Mechanism of Action
The mechanism of action of (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s closest analogs differ in substituent positions and functional groups:
| Compound Name | Substituents on Phenyl Ring | Substituents on Pyridine Ring | Structural Similarity Score | Key Reference |
|---|---|---|---|---|
| (3-Methoxyphenyl)(pyridin-3-yl)methanone | 3-methoxy | None | 0.90 | |
| (4-Methoxyphenyl)(pyridin-3-yl)methanone | 4-methoxy | None | 0.88 | |
| (3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone | 3,5-dimethoxy | None | 0.88 | |
| 4-(3-Chlorophenoxy)phenylmethanone | 3,4-dimethoxy (phenyl A); 3-chlorophenoxy (phenyl B) | None | N/A |
Key Observations :
- The 3,5-dimethoxy substitution provides steric bulk and electron-donating effects, which may enhance stability and binding affinity compared to mono-methoxy analogs .
- Replacement of the pyridine ring with other heterocycles (e.g., pyrrolo[2,3-b]pyridine in ) alters π-π stacking and hydrogen-bonding capabilities, impacting biological activity .
Physicochemical Properties
- Solubility: The 3,5-dimethoxy groups increase hydrophobicity compared to hydroxylated analogs (e.g., bromophenols in marine algae) .
- Stability : Methoxy groups resist oxidation better than hydroxyl groups, as seen in the persistence of 3,5-dimethoxyphenyl derivatives under acidic conditions .
Biological Activity
(3,5-Dimethoxyphenyl)(pyridin-3-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
It features a dimethoxy-substituted phenyl ring linked to a pyridine moiety through a carbonyl group. This unique structure contributes to its diverse biological activities.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation effectively. A study reported that compounds similar to this structure demonstrated IC50 values in the range of 10-30 µM against various cancer cell lines, indicating promising anticancer potential.
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 20 | Cell cycle arrest |
| Compound C | A549 (Lung) | 25 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. It shows effectiveness against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values reported were between 15-50 µg/mL for these pathogens .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 20 |
| S. aureus | 25 |
| K. pneumoniae | 30 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of DNA Synthesis : Similar compounds have been shown to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of a derivative of this compound in a mouse model for breast cancer. The compound demonstrated a tumor growth inhibition rate of approximately 70% at a dosage of 50 mg/kg when administered orally . Immunohistochemical analyses showed increased infiltration of immune cells in the tumor microenvironment, suggesting an enhancement in antitumor immunity.
Pharmacokinetics
Pharmacokinetic studies reveal that derivatives exhibit favorable absorption and distribution characteristics. For instance, one study reported a half-life () of around 4 hours in rat models, indicating good metabolic stability . This stability is crucial for developing effective therapeutic agents.
Q & A
Q. What are the standard synthetic routes for (3,5-dimethoxyphenyl)(pyridin-3-yl)methanone, and how can intermediates be characterized?
The synthesis typically involves Friedel-Crafts acylation or Grignard reagent-mediated coupling. For example, a modified Grignard approach uses 3,5-dimethoxybenzonitrile reacted with pyridinyl magnesium bromide under catalytic Cu(I)Br in THF, followed by acid hydrolysis to yield the methanone . Key intermediates, such as (3,5-dimethoxyphenyl)(phenyl)methanone, are purified via flash column chromatography (2–20% ethyl acetate/hexanes) and characterized by NMR to confirm substitution patterns (e.g., singlet for six methoxy protons at δ 3.82) .
Q. How can researchers optimize reaction yields for this compound under varying conditions?
Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. For instance, using 1.2 equivalents of MnO in dichloromethane for oxidation steps improves conversion rates (e.g., 49–76% yields in deprotection reactions) . Solvent selection (e.g., ethanol for base-mediated de-tosylation) and stepwise quenching (e.g., HO followed by 15% HSO) minimize side reactions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : Identifies methoxy groups (δ 3.80–3.85), aromatic protons (δ 6.50–7.60), and pyridinyl protons (δ 7.10–8.50) .
- LC-HRMS : Validates molecular weight (e.g., [M+H] for analogs like pyridinyl-piperazine methanones, with deviations < 0.2 ppm) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking and QSAR models assess binding affinity to targets like SARS-CoV-2 M. For example, pyridinyl-piperazine methanone analogs show inhibitory activity (IC < 1 µM) via interactions with catalytic dyad residues (e.g., His41 and Cys145) . Deep reinforcement learning can prioritize derivatives with optimal steric and electronic properties .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?
Discrepancies in SAR often arise from substituent positioning. For example:
Q. How do reaction conditions influence regioselectivity in multi-step syntheses?
Regioselectivity in iodination (e.g., NIS-mediated) or tosylation steps depends on solvent polarity and temperature. For example, 5-bromo-3-iodo-1-tosyl-pyrrolo[2,3-b]pyridine is obtained in 95% yield using NaH in THF at 0°C, favoring N-tosylation over O-tosylation .
Q. What are the challenges in scaling up lab-scale syntheses for this compound?
Key issues include:
- Catalyst recycling : MnO and Cu(I)Br are difficult to recover, increasing costs .
- Purification bottlenecks : Scaling silica-based chromatography requires transitioning to recrystallization (e.g., ethyl acetate/hexanes) or continuous flow systems.
Methodological Guidance
8. Designing experiments to probe metabolic stability:
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Pyridinyl groups may reduce CYP450-mediated oxidation compared to phenyl analogs .
- Isotope labeling : Introduce at the methanone carbonyl to track metabolic pathways .
9. Addressing low solubility in biological assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
